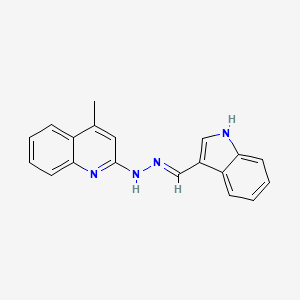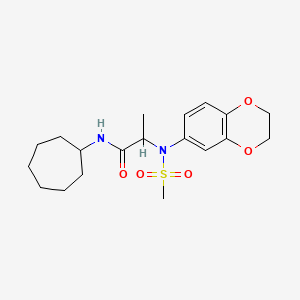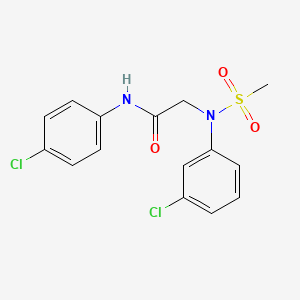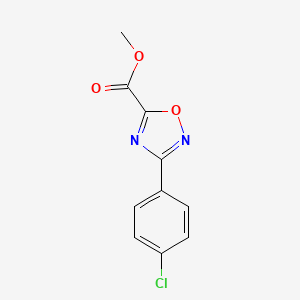![molecular formula C16H15N5O2S B6047177 5-hydroxy-7-(4-morpholinyl)-3-phenylpyrimido[4,5-d]pyrimidine-4(3H)-thione](/img/structure/B6047177.png)
5-hydroxy-7-(4-morpholinyl)-3-phenylpyrimido[4,5-d]pyrimidine-4(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-7-(4-morpholinyl)-3-phenylpyrimido[4,5-d]pyrimidine-4(3H)-thione, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of protein phosphatase 2A (PP2A), which is a key regulator of various cellular processes. PP2A plays a critical role in cell growth, differentiation, and apoptosis, and its dysregulation has been linked to numerous diseases, including cancer, Alzheimer's disease, and diabetes. Therefore, PP2A inhibitors such as this compound have been studied extensively as potential therapeutic agents.
Mécanisme D'action
5-hydroxy-7-(4-morpholinyl)-3-phenylpyrimido[4,5-d]pyrimidine-4(3H)-thione works by inhibiting the activity of this compound, which is a serine/threonine phosphatase that regulates various cellular processes. This compound is involved in the regulation of cell growth, differentiation, and apoptosis, and its dysregulation has been linked to various diseases, including cancer. By inhibiting this compound, this compound can induce cell death in cancer cells and reduce the accumulation of beta-amyloid plaques in the brain.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It can induce cell death in cancer cells by inhibiting this compound, which is a critical regulator of cell growth and survival. It can also reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. Additionally, it can improve insulin sensitivity and glucose tolerance in diabetic mice, which suggests that it may have potential as a treatment for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
5-hydroxy-7-(4-morpholinyl)-3-phenylpyrimido[4,5-d]pyrimidine-4(3H)-thione has several advantages for lab experiments. It is a potent inhibitor of this compound, which makes it an excellent tool for studying the role of this compound in various cellular processes. Additionally, it has been shown to be effective in inducing cell death in cancer cells and reducing the accumulation of beta-amyloid plaques in the brain, which makes it a promising candidate for therapeutic applications.
However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and there is still much to learn about its mechanism of action and potential side effects. Additionally, its potency as a this compound inhibitor may make it difficult to use in certain experiments, as it may interfere with other cellular processes that are regulated by this compound.
Orientations Futures
There are several future directions for research on 5-hydroxy-7-(4-morpholinyl)-3-phenylpyrimido[4,5-d]pyrimidine-4(3H)-thione. One potential direction is to study its effectiveness as a therapeutic agent for cancer and Alzheimer's disease. Additionally, further research is needed to understand its mechanism of action and potential side effects. Finally, there may be opportunities to develop new compounds based on the structure of this compound that have improved potency and selectivity as this compound inhibitors.
Méthodes De Synthèse
The synthesis of 5-hydroxy-7-(4-morpholinyl)-3-phenylpyrimido[4,5-d]pyrimidine-4(3H)-thione involves several steps, starting with the reaction between 2-aminopyrimidine and phenyl isothiocyanate to form 2-phenylthio-4,6-diaminopyrimidine. This intermediate is then reacted with morpholine to form 2-phenylthio-4-(4-morpholinyl)-6-aminopyrimidine. The final step involves the reaction between 2-phenylthio-4-(4-morpholinyl)-6-aminopyrimidine and 1,3-dibromo-5,5-dimethylhydantoin to form this compound.
Applications De Recherche Scientifique
5-hydroxy-7-(4-morpholinyl)-3-phenylpyrimido[4,5-d]pyrimidine-4(3H)-thione has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia. It has also been studied as a potential treatment for Alzheimer's disease, as it can reduce the accumulation of beta-amyloid plaques in the brain. Additionally, it has been shown to improve insulin sensitivity and glucose tolerance in diabetic mice.
Propriétés
IUPAC Name |
2-morpholin-4-yl-6-phenyl-5-sulfanylidene-3H-pyrimido[4,5-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c22-14-12-13(18-16(19-14)20-6-8-23-9-7-20)17-10-21(15(12)24)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOHNWKQDCOVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C(=O)N2)C(=S)N(C=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{1-[1-methyl-2-(2-pyridinyl)ethyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B6047105.png)
![N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B6047113.png)
![5-[(tetrahydro-2-furanylmethoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B6047118.png)
![1-(1-cyclopenten-1-ylcarbonyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6047133.png)
![4-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B6047142.png)
![1-allyl-N-methyl-N-[2-(4-methyl-1-piperidinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide trifluoroacetate](/img/structure/B6047149.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-3-[(4-phenyl-1-piperazinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6047160.png)


![5-(2-methylphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6047192.png)

![2-{1-[(4,6-diamino-2-pyrimidinyl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B6047208.png)
![1-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-N-phenyl-3-piperidinamine](/img/structure/B6047214.png)